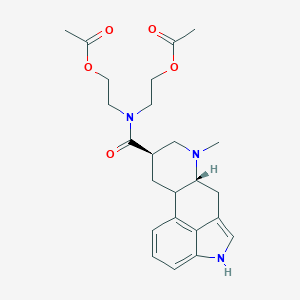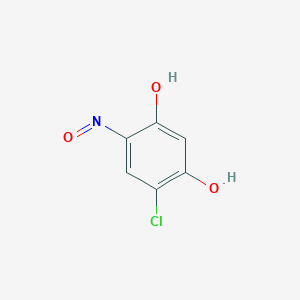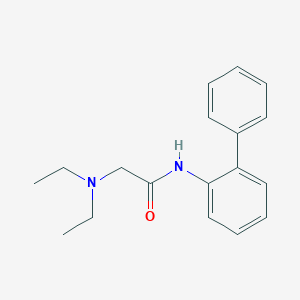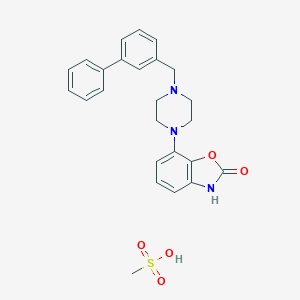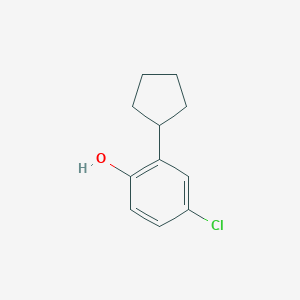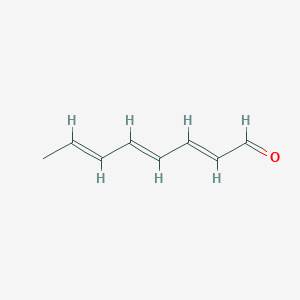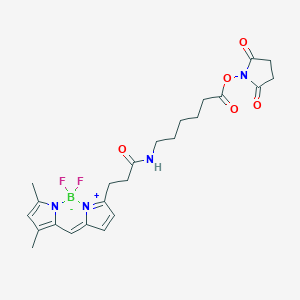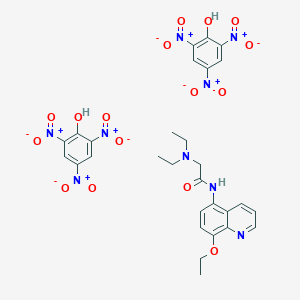
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEAEQ or E-64d, and it has been found to have various biochemical and physiological effects.
作用机制
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride acts as a covalent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This compound contains a vinyl sulfone group that reacts with the thiol group of the catalytic cysteine residue, leading to the formation of a covalent bond. The inhibition of cysteine proteases by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to result in the accumulation of undegraded proteins and peptides, leading to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune disorders.
生化和生理效应
In addition to its role as a cysteine protease inhibitor, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit lysosomal acidification, leading to the impairment of lysosomal function and the accumulation of autophagosomes. The inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been implicated in the induction of autophagy and the suppression of immune responses.
实验室实验的优点和局限性
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has several advantages for lab experiments. This compound is highly specific for cysteine proteases, making it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a reversible inhibitor, allowing for the recovery of enzyme activity after the compound is removed. However, this compound has some limitations, including its irreversible binding to cysteine proteases, which can lead to the formation of adducts with other cellular proteins. Additionally, the inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride can affect other cellular processes, leading to off-target effects.
未来方向
The use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in scientific research is likely to continue to expand in the future. One potential future direction is the development of more specific inhibitors of cysteine proteases, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in combination with other inhibitors could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new analytical techniques could lead to a better understanding of the mechanism of action of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride and its effects on cellular processes.
合成方法
The synthesis of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride involves the reaction of 8-ethoxy-5-quinolinecarboxylic acid with diethylamine to form 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide. This compound is then treated with hydrochloric acid to produce 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).
科学研究应用
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been extensively used in scientific research due to its ability to inhibit cysteine proteases. This compound has been found to be particularly effective in inhibiting cathepsins, which are involved in various physiological processes such as antigen presentation, apoptosis, and extracellular matrix degradation. The inhibition of cathepsins using 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to have therapeutic potential in various diseases such as cancer, osteoporosis, and autoimmune disorders.
属性
CAS 编号 |
19655-27-7 |
|---|---|
产品名称 |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
分子式 |
C29H29N9O16 |
分子量 |
759.6 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(8-ethoxyquinolin-5-yl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H23N3O2.2C6H3N3O7/c1-4-20(5-2)12-16(21)19-14-9-10-15(22-6-3)17-13(14)8-7-11-18-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-11H,4-6,12H2,1-3H3,(H,19,21);2*1-2,10H |
InChI 键 |
YCIZLYGFZVZDPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



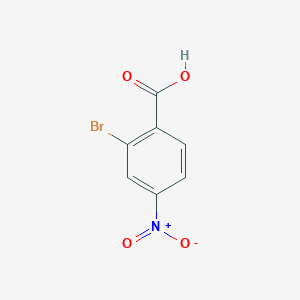
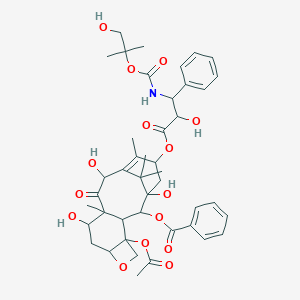
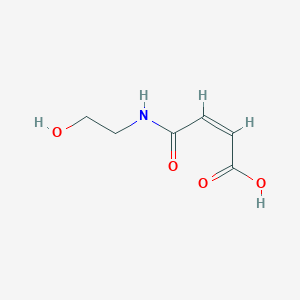
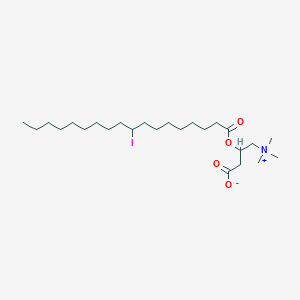
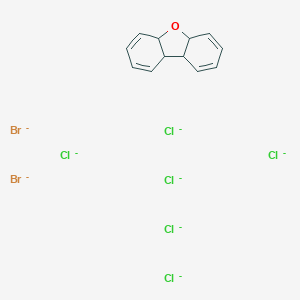

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
